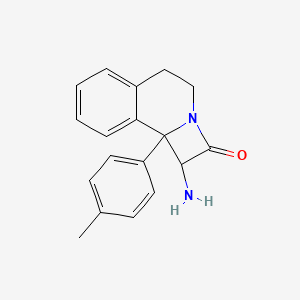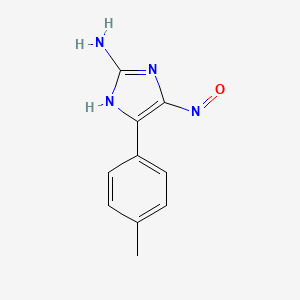
1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one is a complex organic compound that belongs to the class of azetoisoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetoisoquinoline core through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under controlled conditions.
Substitution Reactions: Incorporation of the 4-methylphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Influence on biochemical pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-9b-phenyl-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one: Lacks the 4-methyl group, which may affect its biological activity.
1-Amino-9b-(4-chlorophenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and applications.
Uniqueness
The presence of the 4-methylphenyl group in 1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one may confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
62333-79-3 |
|---|---|
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
1-amino-9b-(4-methylphenyl)-4,5-dihydro-1H-azeto[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-12-6-8-14(9-7-12)18-15-5-3-2-4-13(15)10-11-20(18)17(21)16(18)19/h2-9,16H,10-11,19H2,1H3 |
Clé InChI |
XKFUXXSYHYVHHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C23C(C(=O)N2CCC4=CC=CC=C34)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)







![2-Hydroxy-4-[[4-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid](/img/structure/B12814320.png)
![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)


![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)
